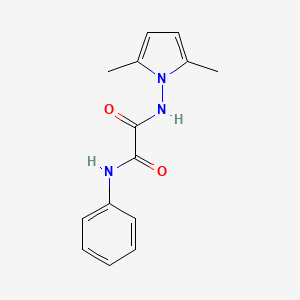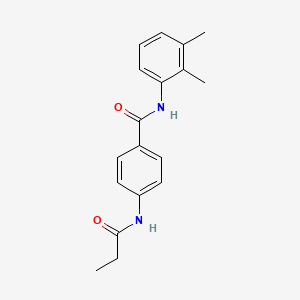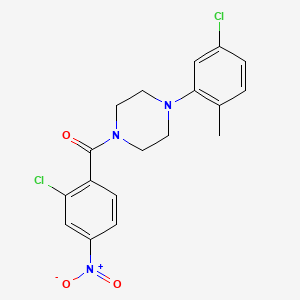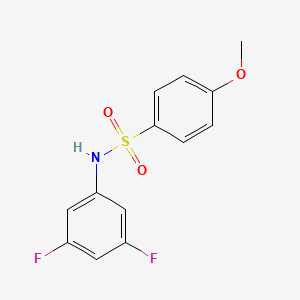
N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-phenylethanediamide
Overview
Description
N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-phenylethanediamide, commonly known as DPPH, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DPPH is a diamide derivative that contains a pyrrole ring and a phenyl group, which are linked by an ethanediamide linker. This compound is known for its antioxidant properties and has been extensively studied for its therapeutic potential.
Mechanism of Action
The mechanism of action of DPPH is based on its ability to scavenge free radicals and prevent oxidative damage. DPPH acts as a hydrogen donor, reacting with free radicals and neutralizing them. This compound has been shown to be effective in scavenging various types of free radicals, including superoxide, hydroxyl, and peroxyl radicals.
Biochemical and Physiological Effects:
DPPH has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DPPH can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
DPPH has several advantages for use in laboratory experiments. This compound is readily available and easy to synthesize, making it a cost-effective reagent. DPPH is also stable and has a long shelf life, making it a reliable reagent for use in various experiments.
However, there are also some limitations to the use of DPPH in laboratory experiments. This compound has a relatively low solubility in water, which can limit its use in aqueous systems. Additionally, DPPH has a relatively low reactivity towards certain types of free radicals, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the study of DPPH. One potential area of research is the development of new derivatives of DPPH with enhanced antioxidant properties. Another area of research is the investigation of the potential therapeutic applications of DPPH for the treatment of various diseases. Additionally, the use of DPPH as a model compound for the development of new materials with antioxidant properties is an area of active research.
Scientific Research Applications
DPPH has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DPPH has been investigated for its antioxidant properties and its ability to scavenge free radicals. This compound has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
In materials science, DPPH has been used as a model compound for the development of new materials with antioxidant properties. This compound has been incorporated into various polymers and coatings to enhance their antioxidant properties. In analytical chemistry, DPPH has been used as a reagent for the determination of the antioxidant activity of various compounds and extracts.
Properties
IUPAC Name |
N'-(2,5-dimethylpyrrol-1-yl)-N-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-8-9-11(2)17(10)16-14(19)13(18)15-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLWDHOBXMFTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C(=O)NC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]phenyl thiocyanate](/img/structure/B4238862.png)

![2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}acetamide](/img/structure/B4238872.png)
![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4238875.png)
![2-amino-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide](/img/structure/B4238885.png)
![N-{2-[(1-oxido-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-4-(trifluoromethyl)benzamide](/img/structure/B4238886.png)

![N-ethyl-2-methoxy-5-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4238895.png)
![2-[(4-methoxybenzyl)thio]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4238900.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B4238917.png)
![N-butyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-8-amine](/img/structure/B4238922.png)
![4-chloro-N-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4238929.png)

